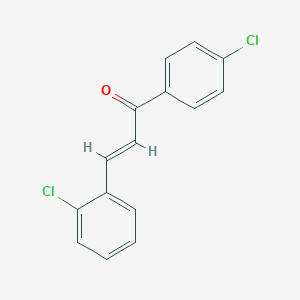

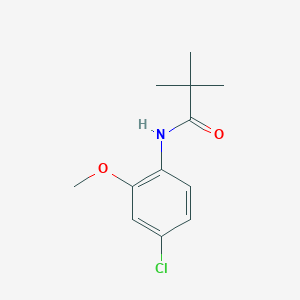

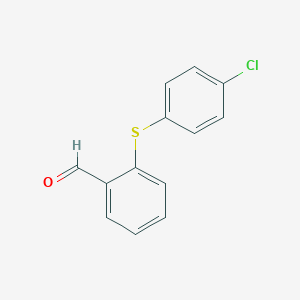

2-(4-Chlorophenylthio)Benzaldehyde

Overview

Description

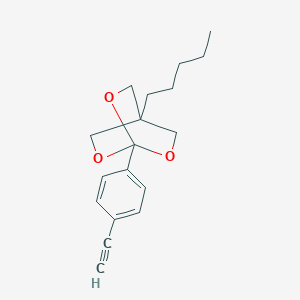

2-(4-Chlorophenylthio)Benzaldehyde is a chemical compound of significant interest in the field of organic chemistry due to its utility as an intermediate in the synthesis of various biologically active compounds, including anticancer drugs. Its unique structure allows for diverse chemical reactions and property manipulations, making it a valuable subject of study.

Synthesis Analysis

The synthesis of 2-(4-Chlorophenylthio)Benzaldehyde-related compounds involves multiple steps, including nucleophilic substitution, reduction, and oxidation reactions. A method described by Duan et al. (2017) involves synthesizing similar compounds through a three-step process starting from 2-chloronicotinic acid and 4-substituted anilines, achieving a total yield of 59.49% (Duan et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(4-Chlorophenylthio)Benzaldehyde has been elucidated using techniques such as X-ray crystallography, demonstrating diverse molecular arrangements and confirming the presence of specific functional groups that are key to the compound's reactivity and properties.

Chemical Reactions and Properties

2-(4-Chlorophenylthio)Benzaldehyde and its derivatives undergo various chemical reactions, including condensation, cyclization, and coupling reactions. These reactions are crucial for creating complex molecules with potential pharmacological activities. For example, reactions with benzaldehyde can lead to the formation of thiocrown ethers and polymer products under acid-catalyzed conditions (Xianming et al., 1994).

Scientific Research Applications

Fluorescence Derivatization Reagent : 2-amino-5-methoxythiophenol, a compound related to 2-(4-Chlorophenylthio)Benzaldehyde, shows promise as a fluorescence derivatization reagent for aromatic aldehydes, enhancing detection in spectrofluorimetry and liquid chromatography (H. Nohta et al., 1993).

Synthesis of Labeled Benzaldehydes : A method for the efficient synthesis of functionalized 2H and 13C labeled benzaldehydes, useful for natural products and pharmaceutical drugs, has been developed (S. B. Boga et al., 2014).

Secondary Amide-based Linkers : Secondary amide-based linkers derived from compounds like 4-hydroxybenzaldehyde enhance solid-phase organic synthesis, providing high purity products (E. Swayze, 1997).

Organic Synthesis and Catalysis : The acid-catalyzed condensation of 2,2′-thiodiethanethiol with carbonyl compounds leads to thiocrown ethers containing thioacetal units, with applications in organic synthesis and catalysis (Hu Xianming et al., 1994).

Photolysis Studies : Photolysis of 2-phenyl-3,1-benzoxanthian-4-one leads to the formation of benzaldehyde, indicating potential applications in photochemical reactions (A. Pedersen et al., 1970).

Catalysis for Benzaldehyde Production : Catalysts like sulfated Ti-SBA-15 and nanoporous gold have shown significant efficiency in converting benzyl alcohol to benzaldehyde, useful in various industries including flavoring and pharmaceuticals (Rajesh Sharma et al., 2012) and (Dongqing Han et al., 2010).

Enzyme-Catalyzed Asymmetric Synthesis : A reactor concept for asymmetric synthesis of specific benzoin compounds demonstrates high productivity and purity with minimal enzyme consumption (Sven Kühl et al., 2007).

Synthesis of Pharmaceutical Compounds : Studies show efficient methods for synthesizing compounds like 2-((4-substituted phenyl) amino) benzaldehyde, with potential pharmaceutical applications (Yongli Duan et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2-(4-chlorophenyl)sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClOS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKLAEUCMKGSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381034 | |

| Record name | 2-(4-Chlorophenylthio)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenylthio)Benzaldehyde | |

CAS RN |

107572-07-6 | |

| Record name | 2-(4-Chlorophenylthio)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the preferred conformation of 2-(4-chlorophenylthio)benzaldehyde in solution?

A1: The scientific research primarily focuses on the conformational analysis of 2-(4-chlorophenylthio)benzaldehyde using nuclear magnetic resonance (NMR) spectroscopy. The study found that in a solution of CS2/C6D12, the molecule predominantly exists in the O-syn conformation. [] This means that the oxygen atom of the aldehyde group and the sulfur atom of the thioether group are on the same side of the molecule. The study suggests an average skew conformation for the molecule in solution. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.